molecular formula C14H15ClN2O4S B13086991 4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride

Katalognummer: B13086991
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: DBMONWYBQGNNMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, with the chemical formula C₁₄H₁₄N₂O₄S·HCl, is a compound used primarily in scientific research. It belongs to the class of sulfonamides and has applications in various fields.

Vorbereitungsmethoden

Synthetic Routes:: The synthetic route for this compound involves the following steps:

    Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.

    Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.

    Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.

Analyse Chemischer Reaktionen

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.

    Reduction: Reduction of the nitro group (if present) to an amino group is possible.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

    Medicine: It may have antihemorrhagic properties, although further research is needed.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

Wirkmechanismus

The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Eigenschaften

Molekularformel

C14H15ClN2O4S

Molekulargewicht

342.8 g/mol

IUPAC-Name

4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride

InChI

InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H

InChI-Schlüssel

DBMONWYBQGNNMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.